molecular formula C10H11BrN2O4 B2459296 2-(5-Bromo-2-methoxyphenyl)-2-ureidoacetic acid CAS No. 1796897-94-3

2-(5-Bromo-2-methoxyphenyl)-2-ureidoacetic acid

Cat. No. B2459296
M. Wt: 303.112
InChI Key: HDBGEKSXHBGQNQ-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-methoxyphenylboronic acid” is a boronic acid derivative with a molecular weight of 230.85 . It’s used as a reactant for the synthesis of tweezers-like aromatic molecules with luminescent properties and in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

A related compound, “5-bromo-2-methoxyphenol”, can be synthesized by taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2-methoxyphenylboronic acid” is BrC6H3(OCH3)B(OH)2 . The InChI key is FVRLSHRAYPFXRQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The “5-Bromo-2-methoxyphenylboronic acid” has a melting point of 130-135 °C . It’s a solid with an assay of ≥95% .

Safety And Hazards

The “5-Bromo-2-methoxyphenylboronic acid” is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-17-7-3-2-5(11)4-6(7)8(9(14)15)13-10(12)16/h2-4,8H,1H3,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGEKSXHBGQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-2-ureidoacetic acid

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